molecular formula C7H16NO3P B14745312 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one CAS No. 937-92-8

2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B14745312
CAS No.: 937-92-8
M. Wt: 193.18 g/mol
InChI Key: VPYYQBUGKYNKIS-UHFFFAOYSA-N
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Description

2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one is a unique organophosphorus compound It features a dioxaphosphinan ring, which is a six-membered ring containing two oxygen atoms and one phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2-methylpropylamine with a suitable phosphorus-containing precursor. One common method is the reaction of 2-methylpropylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is crucial in industrial settings to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The dioxaphosphinan ring structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1,3-propanediol: A compound with similar structural features but different functional groups.

    2-Methylpropan-2-amine: Shares the 2-methylpropylamine moiety but lacks the dioxaphosphinan ring.

    Phenylalanine derivatives: Compounds with similar amino group functionality but different core structures.

Uniqueness

2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its dioxaphosphinan ring, which imparts distinct chemical and biological properties. This ring structure allows for specific interactions with metal centers and biological molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

937-92-8

Molecular Formula

C7H16NO3P

Molecular Weight

193.18 g/mol

IUPAC Name

N-(2-methylpropyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C7H16NO3P/c1-7(2)6-8-12(9)10-4-3-5-11-12/h7H,3-6H2,1-2H3,(H,8,9)

InChI Key

VPYYQBUGKYNKIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNP1(=O)OCCCO1

Origin of Product

United States

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